Calcium cyclamate

Descripción general

Descripción

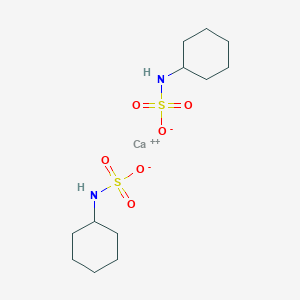

A menudo se utiliza en combinación con otros edulcorantes artificiales, como la sacarina, para enmascarar los sabores desagradables de ambos edulcorantes . El ciclamato de calcio es menos costoso que la mayoría de los edulcorantes y es estable al calentarlo . Es la sal de calcio del ácido cíclico (ácido ciclohexansulfámico) .

Métodos De Preparación

El ciclamato de calcio se prepara mediante la sulfonación de ciclohexilamina, que implica la reacción de ciclohexilamina con ácido sulfámico u óxido de azufre (VI) . El método de producción industrial implica la adición de sodio puro (virutas o varillas suspendidas en solvente) con ciclohexilamina, seguido de enfriamiento, filtración a través de un separador centrífugo de alta velocidad, secado, granulación y micropulverización para uso en polvo o tabletas .

Análisis De Reacciones Químicas

El ciclamato de calcio sufre diversas reacciones químicas, incluida la hidrólisis y las reacciones con ácido nitroso. En un método, el ciclamato se hidroliza para formar ciclamato hidrolizado, que luego reacciona con ácido nitroso . Los principales productos formados a partir de estas reacciones incluyen la ciclohexilamina, que es un carcinógeno potencial . Los reactivos comunes utilizados en estas reacciones incluyen ácido nitroso y antocianinas .

Aplicaciones Científicas De Investigación

El ciclamato de calcio tiene una amplia gama de aplicaciones de investigación científica. Se utiliza como edulcorante no nutritivo en alimentos, particularmente para pacientes diabéticos que no pueden consumir sacarosa . También se utiliza en el análisis de aditivos en productos alimenticios, así como en la determinación del ciclamato en edulcorantes de mesa . Además, el ciclamato de calcio se utiliza en estudios relacionados con su toxicidad y posibles propiedades carcinógenas .

Mecanismo De Acción

El mecanismo de acción del ciclamato de calcio implica su conversión a ciclohexilamina por bacterias intestinales . La ciclohexilamina luego se absorbe en el torrente sanguíneo y ejerce sus efectos. Los objetivos moleculares y las vías involucradas en este proceso incluyen la fermentación microbiana del ciclamato no absorbido en el intestino inferior . Se ha demostrado que la ciclohexilamina tiene toxicidad testicular en ratas, lo que ha planteado preocupaciones sobre su seguridad .

Comparación Con Compuestos Similares

El ciclamato de calcio a menudo se compara con otros edulcorantes artificiales, como la sacarina, el aspartamo, el acesulfamo K y la sucralosa . A diferencia del ciclamato de calcio, la sacarina es 200-700 veces más dulce que la sacarosa y tiene un ligero sabor amargo y metálico . El aspartamo y el acesulfamo K también se utilizan como edulcorantes no nutritivos, pero tienen diferentes estructuras químicas y propiedades . El ciclamato de calcio es único en su estabilidad al calentarlo y su capacidad para enmascarar los sabores desagradables de otros edulcorantes .

Actividad Biológica

Calcium cyclamate, a synthetic sweetener, has been the subject of various studies evaluating its biological activity, particularly concerning its potential toxicological effects and metabolic pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a calcium salt of cyclamic acid, primarily used as a low-calorie sweetener in food products. It is approximately 30 times sweeter than sucrose and is often combined with other sweeteners to enhance flavor profiles. Despite its widespread use, concerns regarding its safety and biological effects have prompted extensive research.

Metabolism and Excretion

This compound is metabolized in the body primarily to cyclohexylamine. Studies indicate that when administered orally, approximately 87-90% of this compound is excreted in urine and feces within four days. In humans, the conversion rate to cyclohexylamine varies significantly among individuals, with most converting less than 0.1-8% of the ingested dose .

Table 1: Metabolic Pathways of this compound

| Compound | Metabolite | Excretion (%) | Study Reference |

|---|---|---|---|

| This compound | Cyclohexylamine | 87-90% | Renwick & Williams (1972) |

| Sodium Cyclamate | Cyclohexylamine | Varies (0.1-60%) | IARC (1980) |

| Rhesus Monkeys | Cyclohexylamine | >99.5% | Coulston et al. (1977) |

Carcinogenicity

Research on the carcinogenic potential of this compound has produced mixed results. In laboratory studies involving rats and hamsters, subcutaneous injection of this compound resulted in tumor formation at the injection site . However, oral administration in a two-generation study did not show a significant increase in tumor incidence compared to control groups .

A long-term study involving cynomolgus and rhesus monkeys fed with sodium cyclamate revealed malignant tumors in three monkeys after 24 years, including metastatic colon carcinoma and hepatocellular carcinoma . These findings suggest a potential link between prolonged exposure to cyclamates and cancer development.

Table 2: Summary of Carcinogenic Studies

| Study Type | Species | Dose (mg/kg) | Findings |

|---|---|---|---|

| Subcutaneous Injection | Rats | Not specified | Tumors at injection site |

| Oral Administration | Rats | Not specified | No significant tumor increase |

| Long-Term Feeding Study | Monkeys | 100-500 | Malignant tumors observed |

Reproductive and Developmental Toxicity

Epidemiological studies have examined the effects of cyclamate consumption on male fertility. A case-control study involving 405 subjects indicated no significant correlation between cyclamate intake and fertility outcomes . Moreover, transplacental application in rats did not result in increased tumor incidence or reproductive toxicity .

Propiedades

IUPAC Name |

calcium;N-cyclohexylsulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13NO3S.Ca/c2*8-11(9,10)7-6-4-2-1-3-5-6;/h2*6-7H,1-5H2,(H,8,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLJMHXGZUJRTL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)[O-].C1CCC(CC1)NS(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24CaN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057892 | |

| Record name | Calcium cyclamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | Calcium cyclamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4154 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Form: crystals; pleasant, very sweet taste; practically insol in alcohol, benzene, chloroform, ether; pH of 10% aq soln 5.5-7.5; Said to be more resistant to cooking temp than saccharin /Dihydrate/, ODORLESS; WHITE CRYSTALLINE POWDER; 1 G SOL IN 4 ML WATER; 1 G SOL IN 60 ML ETHANOL; 1 G SOL IN 1.5 ML PROPYLENE GLYCOL; LOSS ON DRYING @ 140 °C FOR 2 HR 9.0% MAX /DIHYDRATE/; IN DILUTE SOLN ABOUT 30 TIMES AS SWEET AS SUCROSE, SOL IN AQ SOLN OF SORBITOL; 25 G SOL IN 100 ML 25% ALCOHOL; 2.4 G SOL IN 100 ML 90% ETHYL ALCOHOL, Soluble in water. Insoluble in most organic solvents. | |

| Record name | CALCIUM CYCLAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/823 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid | |

CAS No. |

139-06-0 | |

| Record name | Calcium cyclamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, N-cyclohexyl-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium cyclamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium bis(cyclohexylsulphamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM CYCLAMATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X12LMJ1WYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM CYCLAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/823 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.